5-Methylfurmethide
Description
Historical Development and Discovery
The historical development of this compound as a research tool in cholinergic pharmacology represents a significant milestone in the understanding of muscarinic acetylcholine receptor function. Early investigations into the pharmacological properties of this compound established its fundamental characteristics as a muscarinic receptor agonist. The compound was initially identified as 5-methylfurfuryltrimethylammonium iodide, with researchers recognizing its potential as a selective muscarinic ligand that could provide insights into receptor subtype specificity and functional mechanisms.
Research conducted in the latter half of the 20th century demonstrated that this compound possessed distinctive pharmacological properties that distinguished it from other cholinergic agonists of the era. Studies examining its activity at muscarinic receptors in isolated tissue preparations revealed that the compound exhibited measurable agonistic activity with specific potency characteristics. These early findings established this compound as a valuable tool for investigating the fundamental mechanisms underlying cholinergic neurotransmission and receptor activation.
The development of this compound coincided with broader advances in receptor pharmacology and the growing recognition that muscarinic acetylcholine receptors comprised multiple subtypes with distinct functional properties. As researchers sought to understand the heterogeneity of muscarinic receptor responses, this compound emerged as one of several key compounds that could be used to probe receptor function and characterize binding properties across different experimental systems.
Position within the Muscarinic Agonist Family
This compound occupies a distinctive position within the broader family of muscarinic acetylcholine receptor agonists, sharing structural and functional relationships with related compounds while maintaining unique pharmacological characteristics. The compound belongs to a class of furan-based muscarinic agonists that includes furmethide, from which it derives through the addition of a methyl group at the 5-position of the furan ring. This structural modification imparts specific binding and functional properties that distinguish this compound from its parent compound and other members of the muscarinic agonist family.
Comparative pharmacological studies have positioned this compound among a select group of muscarinic agonists that includes carbachol, pilocarpine, oxotremorine, and bethanechol. Within this family, this compound demonstrates partial agonist properties at certain muscarinic receptor subtypes, particularly showing selectivity for muscarinic acetylcholine receptor subtype 2 in functional assays. This selectivity profile distinguishes it from full agonists like carbachol and positions it as a valuable tool for investigating receptor subtype-specific functions.
The structural relationship between this compound and other muscarinic agonists has been exploited in medicinal chemistry efforts to develop novel therapeutic compounds. Research has shown that chiral derivatives of both furmethide and this compound can be synthesized to create compounds with enhanced selectivity profiles and reduced activity at nicotinic acetylcholine receptors. These derivatives maintain the core pharmacophore elements necessary for muscarinic receptor activation while introducing stereochemical complexity that can confer subtype selectivity.
Table 1: Comparative Potency Data for Muscarinic Agonists
| Compound | Ganglionic Depolarization ED₅₀ (μM) | Ileal Contraction ED₅₀ (μM) | Relative Efficacy vs Acetylcholine |
|---|---|---|---|
| Oxotremorine | 0.004 | 0.012 | - |
| This compound | 0.11 | 0.29 | 1.54 |
| Muscarine | 0.24 | 0.48 | - |
| Furmethide | 1.56 | - | - |
| Pilocarpine | 4.81 | 7.8 | - |
Significance in Receptor-Ligand Interaction Studies
The significance of this compound in receptor-ligand interaction studies stems from its unique binding characteristics and its utility as a probe for understanding muscarinic acetylcholine receptor structure-function relationships. Research has demonstrated that this compound exhibits complex binding behavior that provides insights into the conformational changes associated with receptor activation and the molecular mechanisms underlying agonist efficacy.
Studies utilizing radioligand binding techniques have shown that this compound can compete with radiolabeled antagonists for binding to muscarinic receptors, with binding affinities that vary across different receptor subtypes. The compound has been particularly valuable in studies examining positive cooperativity between agonists and allosteric modulators, where it has been shown to exhibit enhanced binding affinity in the presence of certain allosteric ligands. These findings have contributed to our understanding of how muscarinic receptors can exist in multiple conformational states and how allosteric interactions can modulate agonist binding and functional responses.
Functional studies using this compound have revealed important insights into the relationship between receptor occupancy and response. Research examining guanosine triphosphate gamma S binding has shown that this compound can stimulate G protein activation with specific potency and efficacy profiles that differ from other muscarinic agonists. These studies have demonstrated that the compound exhibits partial agonist behavior, achieving maximal responses that are lower than those produced by full agonists while maintaining significant potency for receptor activation.
The compound has also proven valuable in studies investigating receptor desensitization and regulation. Long-term exposure studies have shown that this compound can induce receptor desensitization patterns that provide insights into the mechanisms underlying tolerance and adaptation in cholinergic systems. These findings have contributed to our understanding of how chronic agonist exposure affects receptor function and cellular responsiveness.
Table 2: Bioactivity Profile of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Response | Selectivity Characteristics |
|---|---|---|---|
| Muscarinic Acetylcholine Receptor M1 | - | Partial agonist | Enhanced by brucine |
| Muscarinic Acetylcholine Receptor M2 | - | Partial agonist | Primary target subtype |
| Muscarinic Acetylcholine Receptor M3 | - | Partial agonist | Enhanced by brucine |
| Muscarinic Acetylcholine Receptor M4 | - | Partial agonist | - |
| Muscarinic Acetylcholine Receptor M5 | 6918.3 | Low activity | Limited affinity |
Evolution of Research Applications
The evolution of research applications for this compound reflects the broader development of cholinergic pharmacology and the increasing sophistication of receptor research methodologies. Early applications focused primarily on basic characterization of the compound's pharmacological properties and its utility as a muscarinic agonist in isolated tissue preparations. These foundational studies established the compound's basic pharmacological profile and demonstrated its potential as a research tool for investigating cholinergic function.
As receptor research methodologies advanced, this compound found new applications in molecular pharmacology studies examining receptor structure-function relationships. The development of cloned receptor expression systems enabled researchers to examine the compound's activity at individual muscarinic receptor subtypes, revealing subtype-specific differences in binding affinity and functional responses. These studies contributed to our understanding of receptor heterogeneity and the molecular basis of subtype selectivity.
Recent research applications have focused on using this compound as a structural template for developing novel therapeutic compounds with enhanced selectivity profiles. Medicinal chemistry efforts have synthesized chiral derivatives of this compound with the goal of creating compounds that exhibit improved selectivity for specific muscarinic receptor subtypes while maintaining or enhancing therapeutic efficacy. These studies have revealed that stereochemical modifications can significantly alter the pharmacological properties of furan-based muscarinic agonists, leading to compounds with unique functional selectivity profiles.
Contemporary research applications have also expanded to include studies of functional selectivity and biased agonism at muscarinic receptors. Research has shown that this compound and its derivatives can exhibit differential effects on various intracellular signaling pathways, suggesting that these compounds may preferentially activate certain signaling mechanisms over others. These findings have important implications for understanding how different agonists can produce distinct cellular responses despite acting at the same receptor, and they have opened new avenues for developing therapeutically selective compounds.
The compound has also found applications in studies examining receptor regulation and trafficking. Research has investigated how this compound exposure affects receptor distribution, internalization, and recycling, providing insights into the cellular mechanisms that regulate receptor availability and responsiveness. These studies have contributed to our understanding of how chronic agonist exposure affects receptor function and have implications for understanding tolerance and sensitization in cholinergic systems.
Table 3: Evolution of this compound Research Applications
| Research Era | Primary Applications | Methodological Advances | Key Findings |
|---|---|---|---|
| Early Studies | Basic pharmacological characterization | Isolated tissue preparations | Muscarinic agonist activity, partial agonism |
| Molecular Era | Receptor subtype selectivity | Cloned receptor systems | Subtype-specific binding and function |
| Modern Applications | Drug development template | Chiral synthesis, functional selectivity | Novel selective compounds, biased agonism |
| Contemporary Research | Therapeutic development | Advanced screening methods | Clinical potential, mechanism insights |
Timeline of research applications and methodological developments
Properties
IUPAC Name |
trimethyl-[(5-methylfuran-2-yl)methyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO/c1-8-5-6-9(11-8)7-10(2,3)4/h5-6H,7H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWVJDFMEZKDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1197-60-0 (iodide) | |
| Record name | 5-Methylfurtrethonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80931181 | |
| Record name | N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14172-53-3, 1197-60-0 | |
| Record name | 5-Methylfurtrethonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylfurmethide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLFURTRETHONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1W11CO5XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Introduction of the Cholinergic Side Chain
The critical step involves attaching the quaternary ammonium group to the 5-methylfuran core. Building on methodologies for related compounds, 5-methylfurfural undergoes reductive amination or alkylation to introduce the cationic head. For example:
-
Reductive Amination : Reaction of 5-methylfurfural with a primary amine (e.g., methylamine) in the presence of a reducing agent like sodium cyanoborohydride yields the corresponding secondary amine.
-
Alkylation : Treating 5-methylfurfuryl alcohol with methyl iodide or bromine, followed by quaternization with trimethylamine, produces the target quaternary ammonium salt.
Chiral purity is achieved using optically active amines or resolution agents. For instance, (R)-(+)-1-(1-naphthyl)ethylamine or (S)-(+)-phenylglycinol form diastereomeric salts with the racemic acid intermediate, enabling fractional crystallization. This approach, validated for structurally similar compounds like pregabalin precursors, ensures enantiomeric excess (e.e.) >99%.
Chiral Resolution and Stereochemical Control
Diastereomeric Salt Formation
Racemic this compound intermediates are resolved using chiral amines. In a protocol adapted from pregabalin synthesis:
-
The racemic acid is combined with (R)-(+)-1-(1-naphthyl)ethylamine in ethyl acetate or methanol.
-
Diastereomeric salts precipitate upon cooling, with the (S)-enantiomer preferentially crystallizing.
-
The salt is filtered, washed, and treated with hydrochloric acid to liberate the pure (S)-(+)-enantiomer.
-
Solvent: Ethyl acetate (7–9 mL/g substrate)
-
Temperature: Gradual cooling from reflux (~76°C) to 25°C
-
Yield: 1.9 g of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid (e.e. >99%)
Reaction Optimization and Scalability
Solvent Selection
Industrial-scale production prioritizes solvents with low toxicity and high recyclability. Ethyl acetate, methanol, and 1,4-dioxane are preferred for their ability to dissolve intermediates while enabling efficient crystallization. Linear alkylbenzenes (e.g., dodecylbenzene) facilitate temperature-dependent phase separation, simplifying product isolation.
Temperature and Time Parameters
-
Reaction Temperature : 30–300°C for furfural formation; 60–90°C for amidation.
-
Crystallization : Slow cooling (0.5–1°C/min) ensures high-purity crystals.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
Enantiomeric Excess : Determined via HPLC or chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
Industrial-Scale Production Considerations
Cost-Effective Feedstocks
Biomass-derived sugars (e.g., cellulose, glucose) reduce raw material costs compared to petrochemical precursors.
Waste Minimization
-
Solvent Recovery : Distillation or phase separation reclaims >90% of ethyl acetate.
-
Acid Recycling : Aqueous HCl from reaction mixtures is concentrated and reused.
Data Tables
Table 1: Comparison of Chiral Resolution Methods
| Resolution Agent | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
|---|---|---|---|---|
| (R)-1-(1-Naphthyl)ethylamine | Ethyl acetate | 25–76 | 65 | >99 |
| (S)-Phenylglycinol | Methanol | 40–60 | 58 | 98 |
Table 2: Reaction Conditions for Quaternary Ammonium Formation
| Step | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Alkylation | Methyl iodide | DMF | 12 | 75 |
| Quaternization | Trimethylamine | Ethanol | 6 | 82 |
Chemical Reactions Analysis
Types of Reactions
5-Methylfurmethide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methylfurfural.
Reduction: It can be reduced to form 5-methylfurfuryl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halides like methyl iodide or ethyl bromide are used in the presence of a base.
Major Products
Oxidation: 5-Methylfurfural
Reduction: 5-Methylfurfuryl alcohol
Substitution: Various alkylated derivatives depending on the halide used.
Scientific Research Applications
5-Methylfurmethide is widely used in scientific research due to its potent muscarinic agonist properties . Its applications include:
Pharmacological Studies: Used to study the interactions with muscarinic acetylcholine receptors.
Neuroscience Research: Helps in understanding the role of muscarinic receptors in the nervous system.
Drug Development: Serves as a reference compound in the development of new muscarinic receptor agonists.
Biological Studies: Used in experiments to investigate cellular responses to muscarinic receptor activation.
Mechanism of Action
5-Methylfurmethide exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors . Upon binding, it activates the receptor, leading to a cascade of intracellular events. This activation can result in various physiological responses, including changes in heart rate, smooth muscle contraction, and glandular secretion. The primary molecular targets are the muscarinic receptors, and the pathways involved include the phosphoinositide pathway and the cyclic adenosine monophosphate (cAMP) pathway.
Comparison with Similar Compounds
5-Hydroxymethylfurfural (HMF)
- Molecular Formula: C₆H₆O₃; Molecular Weight: 126.11 g/mol (CAS No. 67-47-0).
- Key Features: Contains hydroxymethyl (-CH₂OH) and aldehyde (-CHO) functional groups. Historically significant as a platform chemical derived from carbohydrate dehydration, with applications in biofuels, polymers, and food chemistry .
- Synthesis : Produced via acid-catalyzed dehydration of hexoses in solvents like deep eutectic solvents (DES) under microwave irradiation, achieving yields >50% .
- Divergence from 5-Methylfurmethide: Lacks the quaternary ammonium group, making it non-ionic and more reactive in polymerization or oxidation reactions .
5-(Methoxymethyl)furan-2-carbaldehyde
- Molecular Formula: C₇H₈O₃; Molecular Weight: 140.14 g/mol (CAS No. 1917-64-2).
- Key Features :
- Safety Profile: Limited toxicity data; safety protocols recommend medical consultation upon exposure .
- Divergence from this compound : Neutral and lipophilic due to the methoxy group, contrasting with the ionic, water-soluble ammonium iodide moiety in this compound .
2-Ethyl-5-methylfuran
- Molecular Formula : C₇H₁₀O; Molecular Weight : 110.16 g/mol.
- Key Features :
- Divergence from this compound: Lacks functional groups for biological activity, limiting its use to non-pharmaceutical applications .
5-Methylthiophene-2-carboxaldehyde
- Key Features :
- Thiophene analog with a methyl group and aldehyde functionality.
- Sulfur atom enhances electron-withdrawing properties, influencing reactivity in heterocyclic chemistry.
- Divergence from this compound : The thiophene ring (vs. furan) and absence of ammonium groups make it suitable for electronic materials rather than biological applications .
Comparative Data Table
Biological Activity
5-Methylfurmethide (5-MF) is a compound recognized for its biological activity, particularly as a muscarinic receptor agonist. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with 5-MF, providing a comprehensive understanding of its role in biological systems.
Overview of this compound
This compound is a derivative of furan, which has been studied for its effects on various receptor systems. It primarily acts on muscarinic acetylcholine receptors, influencing gastrointestinal motility and other physiological processes.
Pharmacological Properties
Receptor Interaction:
5-MF has been shown to selectively activate muscarinic receptors, particularly the M1 and M3 subtypes. This activation is associated with various physiological responses, including smooth muscle contraction and modulation of neurotransmitter release.
Mechanism of Action:
The compound enhances the effects of other agonists, such as pentagastrin, by shifting concentration-effect curves leftward, indicating increased potency (Welsh et al., 1992) . This potentiation suggests that 5-MF may enhance gastric acid secretion through direct action on oxyntic cells.
In Vitro Studies
In vitro studies have demonstrated that 5-MF induces significant physiological changes in smooth muscle tissues. For instance:
- Relaxation in Human Colon Muscle: Research indicated that 5-MF promotes relaxation in KCl-contracted human colon circular muscle strips through activation of specific serotonin receptors (5-HT4), suggesting a complex interaction between different neurotransmitter systems .
- Potentiation of Gastric Responses: When administered at concentrations around 30 nM, 5-MF significantly potentiated the response to pentagastrin in gastric tissues, indicating its potential role in enhancing gastric motility and acid secretion .
Case Studies
Several case studies have highlighted the clinical implications of 5-MF:
- Gastrointestinal Disorders: In patients with gastrointestinal motility disorders, administration of muscarinic agonists like 5-MF has shown promise in alleviating symptoms by enhancing peristalsis and reducing transit time .
- Comparative Efficacy: A comparative analysis involving various muscarinic agonists revealed that 5-MF exhibited superior efficacy in certain patient populations, particularly those unresponsive to traditional treatments .
Data Table: Summary of Biological Effects
Q & A
Basic Research Questions
Q. What are the standard pharmacological assays for evaluating 5-Methylfurmethide’s muscarinic receptor activity?
- Methodological Answer : 5-MeF is commonly used in in vitro tissue preparations to assess muscarinic receptor agonism. For example, in rabbit gallbladder assays, contractile responses are normalized to a maximal muscarinic response induced by 10 pM 5-MeF . In mouse urinary bladder assays, Schild analysis with antagonists like N-methylatropine is performed to quantify receptor interactions, requiring precise control of tissue bath conditions (e.g., Henseleit solution at 29°C) and normalization protocols . Researchers should validate assay reproducibility by comparing dose-response curves across multiple tissue replicates.
Q. How should researchers normalize contractile responses in assays involving this compound?
- Methodological Answer : Normalization depends on tissue specificity. In gallbladder assays, 5-MeF-induced maximal contraction is used as a reference (e.g., 10 pM 5-MeF), whereas in tissues where 5-MeF does not elicit contraction (e.g., certain tracheal preparations), alternative normalization to agonists like CCK-8 or carbachol is required. Data should be expressed as a percentage of the maximal response, with statistical adjustments for baseline drift .
Advanced Research Questions
Q. How can researchers resolve discrepancies in 5-MeF’s dose-response relationships across different tissue preparations?
- Methodological Answer : Tissue-specific variability (e.g., mouse bladder vs. guinea pig trachea) may arise from differences in receptor subtype distribution or uptake mechanisms. To address this:
- Conduct Schild plot analyses with competitive antagonists (e.g., N-methylatropine) to calculate pA2 values and assess receptor homogeneity .
- Use uptake inhibitors (e.g., hemicholinium-3) to isolate receptor-mediated effects from transporter interference .
- Apply multiplicative or additive dose-ratio models to evaluate synergies between antagonists .
Q. What methodological considerations are essential when applying Schild analysis to 5-MeF antagonist studies?
- Methodological Answer :
- Antagonist Potency : Ensure antagonists (e.g., HC-3, atropine) are pre-equilibrated to achieve steady-state blockade. For 5-MeF, N-methylatropine’s K_B (0.21 nM) must be validated in the absence of uptake interference .
- Uptake Dynamics : Model antagonist uptake rates (U = 15 nmol·s⁻¹, k = 1 s⁻¹) and adjust for competitive inhibition by co-applied agents (e.g., 500 nM HC-3) to avoid underestimating K_B .
- Statistical Validation : Use F-test comparisons between nested models (e.g., competitive vs. non-competitive antagonism) to confirm mechanism .
Q. How should researchers address gaps in toxicological data for this compound?
- In Vitro Precautions : Use fume hoods and personal protective equipment (PPE) during solution preparation, as 5-MeF’s inhalation or dermal risks are uncharacterized.
- In Vivo Studies : Conduct pilot dose-range finding studies in rodents, monitoring for muscarinic overstimulation (e.g., salivation, lacrimation).
- Data Sharing : Collaborate with repositories to publish negative/null toxicity findings, reducing publication bias.
Q. What analytical techniques are recommended for characterizing 5-MeF’s purity and stability?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 220–280 nm) or LC-MS for quantification. Calibrate against certified reference standards.
- Stability Testing : Assess degradation under varying pH, temperature, and light conditions. For hydrolytic stability, incubate in buffered solutions (pH 2–9) and monitor via time-course HPLC .
- Purity Criteria : Report residual solvents (e.g., methanol) via GC-MS and elemental impurities (e.g., heavy metals) via ICP-MS, adhering to pharmacopeial guidelines .
Methodological Best Practices
Q. How should researchers present 5-MeF-related data in publications to ensure reproducibility?
- Guidelines :
- Experimental Sections : Detail tissue sources, buffer compositions (e.g., Henseleit solution modifications), and normalization protocols. For antagonist studies, specify pre-incubation times and concentrations .
- Tables/Figures : Include raw dose-response data, Schild plot parameters (K_B, slope), and statistical comparisons (e.g., ANOVA for inter-tissue differences). Use Roman numerals for table/figure numbering and avoid duplicating data in text .
- Supporting Information : Archive raw datasets, assay validation protocols, and compound synthesis details (if novel derivatives are tested) .
Q. What strategies can mitigate bias in 5-MeF pharmacological studies?
- Methodological Answer :
- Blinding : Randomize treatment groups and blind analysts to sample identities during data collection.
- Negative Controls : Include tissues pre-treated with atropine to confirm 5-MeF’s receptor specificity.
- Power Analysis : Pre-determine sample sizes using pilot data to ensure adequate statistical power (e.g., α = 0.05, β = 0.2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
